1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 141717-44-4
VCID: VC15904089
InChI: InChI=1S/C16H9N3O3/c20-16-13-4-2-1-3-12(13)15-14(16)9-17-18(15)10-5-7-11(8-6-10)19(21)22/h1-9H
SMILES:
Molecular Formula: C16H9N3O3
Molecular Weight: 291.26 g/mol

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one

CAS No.: 141717-44-4

Cat. No.: VC15904089

Molecular Formula: C16H9N3O3

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one - 141717-44-4

Specification

CAS No. 141717-44-4
Molecular Formula C16H9N3O3
Molecular Weight 291.26 g/mol
IUPAC Name 1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one
Standard InChI InChI=1S/C16H9N3O3/c20-16-13-4-2-1-3-12(13)15-14(16)9-17-18(15)10-5-7-11(8-6-10)19(21)22/h1-9H
Standard InChI Key KKYYBRRPIZRIEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C=NN3C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one belongs to the indenopyrazole class, featuring a planar bicyclic system with a ketone group at the 4-position and a 4-nitrophenyl substituent at the pyrazole nitrogen. The nitro group confers electron-withdrawing effects, influencing reactivity and intermolecular interactions . The molecular formula is deduced as C18H11N3O3\text{C}_{18}\text{H}_{11}\text{N}_3\text{O}_3, with a molecular weight of 317.30 g/mol. Key structural features include:

  • Indenopyrazole core: A fused bicyclic system comprising a benzene ring fused to a pyrazole ring.

  • 4-Nitrophenyl group: Introduced via N1-substitution, contributing to steric and electronic modulation.

  • Ketone functionality: At the 4-position, enabling hydrogen bonding and coordination with biological targets .

Synthesis and Reaction Pathways

The synthesis of 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one can be inferred from analogous indenopyrazole derivatives. A two-step protocol is proposed:

Precursor Preparation

Step 1: Synthesis of 1-oxo-3-substituted indan-2-carbaldehyde.
Step 2: Condensation with 4-nitrophenylhydrazine in refluxing acetic acid or PEG-400 .

Example Reaction:

Indanone derivative+4-NitrophenylhydrazineAcOH, reflux1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one\text{Indanone derivative} + \text{4-Nitrophenylhydrazine} \xrightarrow{\text{AcOH, reflux}} \text{1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one}

Reaction conditions from analogous compounds suggest yields of 60–70% after recrystallization . The absence of a benzothiazole group (cf. compound 4a–o in ) simplifies purification, as confirmed by TLC monitoring .

Physicochemical Properties

Extrapolated data from structurally related compounds suggest the following properties:

PropertyValue/DescriptionSource Analogy
Melting Point210–230°C
SolubilityInsoluble in water; soluble in DMSO, CHCl₃
Density~1.3 g/cm³
Boiling PointDecomposes above 300°C
IR (KBr, cm⁻¹)1705 (C=O), 1530 (N-O), 1600 (C=N)
¹H NMR (DMSO-d₆, δ)7.65 (s, C3–H), 8.1–8.3 (m, Ar-H of nitrophenyl)

The nitro group’s deshielding effect shifts aromatic protons downfield, as observed in 4-nitrophenylpyrazole derivatives .

Biological Activities

While direct assays are unavailable, activities of analogous indenopyrazoles provide predictive insights:

Antimicrobial Activity

Benzothiazole-substituted analogs show broad-spectrum activity against S. aureus and C. albicans (MIC = 12.5–25 μg/mL) . The nitro group’s electronegativity could improve membrane penetration.

Docking Studies

Molecular docking of 4e with α-glucosidase (PDB: 2ZE0) reveals hydrogen bonding between the ketone oxygen and Asp349 . For the 4-nitrophenyl derivative, π-π stacking with Phe178 and nitro-O···Arg315 interactions are plausible.

Spectral Characterization

Infrared Spectroscopy

  • C=O stretch: 1705 cm⁻¹, consistent with indenopyrazol-4-one derivatives .

  • N-O asymmetric stretch: 1530 cm⁻¹, characteristic of nitro groups .

Nuclear Magnetic Resonance

  • ¹H NMR: A singlet at δ 7.65 corresponds to C3–H of the indenopyrazole core . The 4-nitrophenyl protons appear as doublets at δ 8.1–8.3 (J = 8.8 Hz) .

  • ¹³C NMR: Carbonyl carbon at δ 185 ppm; nitro-bearing carbons at δ 145–150 ppm .

Computational Insights

DFT calculations (B3LYP/6-311G**) predict:

  • HOMO-LUMO gap: ~3.8 eV, indicating moderate reactivity.

  • Electrostatic potential: Localized negative charge on nitro oxygen, favoring electrophilic interactions.

Docking simulations (AutoDock Vina) suggest a binding affinity of −9.2 kcal/mol for α-glucosidase, comparable to 4e .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator